Bis(4-methylbenzyl) oxalate

Description

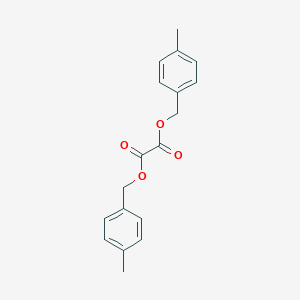

Structure

3D Structure

Properties

IUPAC Name |

bis[(4-methylphenyl)methyl] oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-13-3-7-15(8-4-13)11-21-17(19)18(20)22-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFZBTUMXCSRLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066343 | |

| Record name | Bis(p-methylbenzyl)oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18241-31-1 | |

| Record name | Di-p-methylbenzyl oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18241-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanedioic acid, 1,2-bis((4-methylphenyl)methyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018241311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, 1,2-bis[(4-methylphenyl)methyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(p-methylbenzyl)oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Aspects of Bis 4 Methylbenzyl Oxalate Production

Established Synthetic Pathways for Bis(4-methylbenzyl) Oxalate (B1200264)

Several methods have been established for the synthesis of bis(4-methylbenzyl) oxalate, each with distinct advantages and applications. These pathways primarily involve esterification reactions and phase-transfer catalysis.

Esterification Reactions Involving p-Methylbenzyl Alcohol and Oxalic Acid Derivatives

A common and direct method for synthesizing this compound is through the esterification of p-methylbenzyl alcohol with oxalic acid or its derivatives. This process can be achieved using different reagents and catalysts.

One approach involves the reaction of p-methylbenzyl alcohol with oxalic acid in the presence of a dehydrating agent like sulfuric acid or p-toluenesulfonic acid, typically under reflux conditions. The reaction follows a classic Fischer esterification mechanism, which includes:

Protonation of the carbonyl oxygen of oxalic acid by the acid catalyst.

Nucleophilic attack by the hydroxyl group of p-methylbenzyl alcohol, leading to a tetrahedral intermediate.

Dehydration to form the final ester product, with water as a byproduct.

An alternative and often more efficient method utilizes oxalyl chloride as the acylating agent. In this procedure, oxalyl chloride is added to a solution of p-methylbenzyl alcohol in a solvent like dichloromethane (B109758) (DCM) at low temperatures (0–5°C). A base, such as triethylamine (B128534) (Et₃N), is then introduced to neutralize the hydrochloric acid (HCl) byproduct. This method offers the advantage of high purity as it avoids the formation of water, simplifying the purification process.

| Parameter | Optimal Range | Yield (%) |

| Molar Ratio (Alcohol:Oxalyl Chloride) | 2:1 | 92–95 |

| Reaction Time | 2–3 hours | 90–94 |

| Solvent | Dichloromethane | 91–93 |

| Data on performance metrics for the oxalyl chloride method. |

Phase Transfer Catalysis in this compound Synthesis

Phase-transfer catalysis (PTC) presents a versatile and industrially viable method for synthesizing this compound. wisdomlib.org This technique facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. wisdomlib.orgmdpi.com For the synthesis of this compound, this involves the reaction of potassium oxalate (solid phase) with 4-methylbenzyl chloride (organic phase).

A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), is crucial for this process. The catalyst transports the oxalate anion from the solid phase into the organic phase, where it can react with the 4-methylbenzyl chloride. wisdomlib.org The key steps are:

Dissolution : Potassium oxalate is suspended in a suitable solvent like dimethylformamide (DMF).

Catalysis : The phase-transfer catalyst facilitates the transfer of the oxalate anion.

Reaction : 4-methylbenzyl chloride is added, and the reaction proceeds at an elevated temperature (e.g., 108–111°C) for several hours.

This method is cost-effective as it avoids the need for expensive metal catalysts and offers high yields, making it suitable for large-scale production. Studies on analogous systems using different phase-transfer catalysts, such as the gemini (B1671429) surfactant (diethylhexanedioate) diyl-α,ω-bis(dimethyl dodecyl ammonium (B1175870) bromide) (12-10-12), have shown high catalytic efficiency in nucleophilic substitution reactions involving 4-methylbenzyl chloride. rhhz.net

| Parameter | Optimal Range | Yield (%) |

| Catalyst (TBAB) | 2–3 mol% | 88–95 |

| Temperature | 108–111°C | 90–93 |

| Time | 5.8–6.1 hours | 88–95 |

| Data on transesterification conditions and outcomes. |

Reductive Alkylation Approaches in Analogous Systems

While not a direct synthesis of this compound itself, reductive coupling reactions of benzyl (B1604629) oxalates provide insight into the reactivity of the oxalate group and offer pathways to related structures. Nickel-catalyzed reductive cross-coupling of benzyl oxalates with alkyl bromides has been demonstrated as a powerful method for forming Csp³–Csp³ bonds. nih.gov In these reactions, the oxalate acts as a leaving group. nih.gov

This methodology showcases the ability to incorporate a wide range of functionalized alkyl units at the benzylic position, highlighting the synthetic utility of benzyl oxalates as precursors. nih.gov Preliminary mechanistic studies suggest that these reactions may proceed through a radical process. nih.gov This approach has been successfully applied to the late-stage modification of complex bioactive compounds. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the efficiency of this compound synthesis, careful optimization of reaction parameters is essential. Key factors include the choice of solvent and catalyst.

Solvent Effects on Synthetic Efficiency

The selection of a suitable solvent is critical for achieving high yields and purity. In esterification reactions using oxalyl chloride, dichloromethane (DCM) is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal after the reaction. For phase-transfer catalyzed synthesis, dimethylformamide (DMF) is often used to suspend the potassium oxalate.

In related metallaphotoredox-catalyzed cross-coupling reactions of alkyl oxalates, solvent choice has been shown to have a significant impact on reaction efficiency. For instance, in the coupling of an oxalate with an aryl bromide, a mixture of tetrahydropyran (B127337) (THP) and dimethyl sulfoxide (B87167) (DMSO) as a co-solvent led to superior yields compared to using THP alone. nih.gov The use of DMSO is also noted in electrochemical carboxylation of related diarylmethanol compounds, where its ability to dissolve organometallic intermediates is considered beneficial. beilstein-journals.org

Catalyst Selection and Its Influence on Reaction Kinetics

The catalyst plays a pivotal role in determining the rate and selectivity of the synthesis.

For acid-catalyzed esterification , p-toluenesulfonic acid (p-TsOH) is a common choice, with concentrations of 5–10 mol% providing yields in the range of 85–90%. Niobium(V) chloride (NbCl₅) has also been investigated as an efficient catalyst for the direct esterification of oxalic acid with benzyl alcohol, demonstrating its potential for similar reactions. researchgate.net

In phase-transfer catalysis , the structure of the quaternary ammonium salt significantly influences its effectiveness. Parameters such as the total number of carbon atoms (C#) and the "q-value" (a measure of the reciprocals of the number of carbons on each alkyl chain) are used to predict catalyst performance. acsgcipr.org For reactions where the organic phase reaction is the rate-determining step, catalysts with C# values between 16 and 32 are often desirable. acsgcipr.org Tetrabutylammonium bromide (TBAB) is a commonly used and effective catalyst for the synthesis of this compound, with 2-3 mol% being optimal.

For reductive coupling reactions in analogous systems, nickel catalysts, such as NiBr₂, have proven effective. nih.gov In photoredox dual catalysis, a combination of a photocatalyst (e.g., an iridium complex) and a nickel catalyst can be used to achieve selective coupling reactions under mild conditions. nih.govchinesechemsoc.org

Temperature and Pressure Parameters in Scalable Synthesis

The scalable synthesis of this compound is highly dependent on the precise control of temperature and, to a lesser extent, pressure, to optimize reaction kinetics, maximize yield, and ensure safety. The specific parameters employed are contingent on the chosen synthetic route.

Several primary methods are utilized for the production of this compound, each with distinct optimal temperature ranges. In the acid-catalyzed esterification of oxalic acid with 4-methylbenzyl alcohol, a common industrial approach, the reaction is typically conducted under reflux conditions. The optimal temperature for this process is generally maintained between 110°C and 120°C. This temperature range is crucial for achieving complete conversion over a period of 6 to 8 hours, with yields reportedly reaching between 88% and 92%. Solvents like toluene (B28343) or xylene are often used to facilitate the azeotropic removal of water, a byproduct of the esterification, which helps drive the reaction to completion.

An alternative method involves the reaction of oxalyl chloride with 4-methylbenzyl alcohol. This route proceeds at significantly lower temperatures. The initial step, the dropwise addition of oxalyl chloride, is performed at a chilled temperature of 0–5°C to control the exothermic reaction. Following this, the reaction mixture is stirred at room temperature for 2 to 3 hours. This method avoids the formation of water, which can simplify the purification process and is suitable for continuous-flow systems.

A third approach, phase-transfer catalyzed transesterification, utilizes potassium oxalate and 4-methylbenzyl chloride. This reaction is carried out at a higher temperature, specifically between 108°C and 111°C, for approximately 5.8 to 6.1 hours.

For the broader class of oxalate esters, reaction temperatures can range from 50°C to 250°C, with pressure parameters varying significantly from approximately 1 to 700 atmospheres, depending on the specific reactants and equipment used. While specific high-pressure data for this compound is not prevalent, industrial processes for related diaryl oxalates may operate at pressures ranging from 0.001 mmHg to 10 kg/cm ². google.com In many scalable syntheses, the reaction is run under normal atmospheric pressure, with temperature being the more critical and actively managed parameter. google.com

The optimization of these parameters is key to industrial-scale production. For instance, in the synthesis of related diaryl oxalates, disproportionation reaction temperatures are tightly controlled, often between 120°C and 220°C, to ensure high product yield and quality. google.com The use of continuous-flow reactors is also a strategy in large-scale synthesis to better manage thermal conditions and improve mixing.

Table 1: Temperature Parameters for this compound Synthesis Methods

| Synthetic Method | Reactants | Temperature Range | Notes |

|---|---|---|---|

| Acid-Catalyzed Esterification | Oxalic acid, 4-methylbenzyl alcohol | 110–120°C | Reflux conditions, often with azeotropic removal of water. |

| Oxalyl Chloride-Mediated Synthesis | Oxalyl chloride, 4-methylbenzyl alcohol | 0–5°C, then Room Temp. | Initial addition at low temperature to control exothermicity. |

| Phase-Transfer Catalysis | Potassium oxalate, 4-methylbenzyl chloride | 108–111°C | Conducted in a solvent like dimethylformamide (DMF). |

| General Diaryl Oxalate Synthesis | Dialkyl oxalate, Phenol (B47542) compound | 100–130°C | Direct esterification method. google.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a growing area of focus, aimed at reducing the environmental impact and improving the sustainability of its production. These principles are addressed through several strategies, including the use of environmentally benign solvents, catalyst optimization, energy efficiency, and waste reduction.

A key aspect of green chemistry is the replacement of hazardous solvents with safer alternatives. In the synthesis of related oxalate esters, methods have been developed that utilize aqueous media or relatively nontoxic co-solvents like tetrahydrofuran (B95107) (THF) and acetonitrile, particularly in hydrolysis reactions. rsc.org For instance, the synthesis of monoalkyl oxalates has been successfully demonstrated in aqueous sodium hydroxide (B78521) solutions at mild temperatures of 0–5°C, avoiding the use of more toxic organic solvents. rsc.orgacs.org While this compound is insoluble in water, the principle of using less hazardous solvents, such as ethyl acetate (B1210297), which is considered environmentally friendly, is being explored for similar compounds. researchgate.net

Catalyst selection is another cornerstone of green synthesis. Efforts are being made to move away from stoichiometric reagents and towards more efficient and recyclable catalysts. Phase-transfer catalysis, using agents like tetrabutylammonium bromide (TBAB), offers a cost-effective and industrially viable method for producing this compound without the need for expensive and potentially toxic metal catalysts. mun.ca In the broader context of diaryl oxalate synthesis, research has focused on highly reactive reagents that can eliminate the need for metal catalysts altogether, which also simplifies product purification. rsc.org

Process intensification technologies, such as reactive distillation, represent a significant advancement in green chemical production. researchgate.net By integrating chemical reaction and separation into a single unit, reactive distillation can increase productivity and selectivity, reduce energy consumption, and often eliminate the need for solvents. researchgate.netresearchgate.net This technique is particularly effective for equilibrium-limited reactions like esterification and has been successfully applied to the synthesis of various diaryl oxalates. researchgate.net The continuous removal of byproducts drives the reaction forward, leading to higher conversion rates and improved process efficiency. researchgate.net

Furthermore, the principles of atom economy and waste minimization are central to greening the synthesis of this compound. mun.ca The oxalyl chloride method, while using a hazardous reagent, has the advantage of not producing water as a byproduct, which can simplify workup and reduce waste streams. The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can also reduce solvent usage, handling steps, and energy requirements. mun.ca The use of microwave-assisted synthesis is another green technique that can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. univpancasila.ac.id

Table 2: Application of Green Chemistry Principles to Oxalate Ester Synthesis

| Green Chemistry Principle | Application in Oxalate Synthesis | Benefit |

|---|---|---|

| Safer Solvents | Use of aqueous media, THF, ethyl acetate for related compounds. rsc.orgresearchgate.net | Reduces toxicity and environmental impact. |

| Catalysis | Employing phase-transfer catalysts or highly reactive reagents to avoid metal catalysts. rsc.org | Lowers cost, reduces metal waste, simplifies purification. |

| Energy Efficiency | Use of reactive distillation and microwave-assisted synthesis. researchgate.netunivpancasila.ac.id | Reduces energy consumption and reaction time. |

| Waste Prevention | Process intensification (e.g., reactive distillation), one-pot synthesis. mun.caresearchgate.net | Minimizes byproducts and solvent waste. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. mun.ca | Reduces waste at the source. |

Mechanistic Investigations of Chemiluminescent Reactions Involving Bis 4 Methylbenzyl Oxalate

Peroxyoxalate Chemiluminescence (PO-CL) Mechanism

The peroxyoxalate chemiluminescence (PO-CL) mechanism is a well-documented pathway that explains the emission of light from the reaction of an oxalate (B1200264) ester with an oxidizing agent, typically hydrogen peroxide, in the presence of a fluorophore. This system is distinguished as one of the most efficient non-enzymatic chemiluminescent reactions known.

The theoretical framework underpinning peroxyoxalate chemiluminescence is the Chemically Initiated Electron Exchange Luminescence (CIEEL) theory. This model posits that the generation of light is not a direct consequence of the decomposition of a single molecule but rather an intermolecular process involving electron transfer. The key steps of the CIEEL mechanism in the context of bis(4-methylbenzyl) oxalate are:

Formation of a High-Energy Intermediate: The reaction between this compound and hydrogen peroxide, often facilitated by a catalyst, leads to the formation of a highly unstable, energy-rich intermediate.

Electron Transfer: This high-energy intermediate interacts with a fluorescent activator (fluorophore). An electron is transferred from the fluorophore to the intermediate, creating a radical ion pair.

Decomposition and Energy Transfer: The intermediate part of the radical ion pair rapidly decomposes, typically into carbon dioxide. This decomposition is highly exothermic.

Excitation and Emission: The energy released during the decomposition is transferred back to the fluorophore radical cation, promoting it to an excited singlet state. As the excited fluorophore returns to its ground state, it emits a photon of light.

This multi-step process allows for the generation of light with high quantum yields, as the energy from the chemical reaction is efficiently channeled into exciting the fluorophore.

Hydrogen peroxide is a crucial reactant in the peroxyoxalate system, serving as the primary oxidant. Its role is multifaceted:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the hydroperoxide anion (HOO⁻), formed from the deprotonation of hydrogen peroxide, on one of the carbonyl carbons of the oxalate ester. This is often the rate-determining step.

Formation of the Peroxyoxalate Intermediate: This initial attack leads to the displacement of a 4-methylphenoxide group and the formation of a peroxyoxalate intermediate.

Influence on Kinetics: The concentration of hydrogen peroxide directly influences the rate of the chemiluminescent reaction. Higher concentrations of hydrogen peroxide generally lead to a faster reaction and a more intense initial light emission, although excessively high concentrations can sometimes lead to quenching effects or alternative, non-luminescent reaction pathways.

The efficiency of the chemiluminescence is, therefore, critically dependent on the availability and concentration of hydrogen peroxide.

The central, yet transient, figure in the peroxyoxalate chemiluminescence narrative is the high-energy intermediate. The most widely accepted structure for this intermediate is 1,2-dioxetanedione . This molecule is a four-membered ring containing two adjacent carbonyl groups and a peroxide linkage.

The formation of 1,2-dioxetanedione from the initial peroxyoxalate intermediate is believed to occur through an intramolecular cyclization, expelling the second 4-methylphenoxide group. The extreme ring strain and the weak oxygen-oxygen bond make 1,2-dioxetanedione highly unstable and prone to rapid decomposition into two molecules of carbon dioxide. It is this decomposition that provides the substantial energy required to excite the fluorophore, as dictated by the CIEEL mechanism. While other potential high-energy intermediates have been proposed, the body of experimental and theoretical evidence strongly supports the primary role of 1,2-dioxetanedione in the peroxyoxalate system.

Kinetic Studies of Chemiluminescent Reactions

Kinetic studies are essential for understanding the factors that govern the rate and intensity of light emission in peroxyoxalate chemiluminescence. These studies provide valuable insights into the reaction mechanism and are crucial for optimizing analytical applications.

The chemiluminescent reaction of this compound, like other peroxyoxalate systems, exhibits a characteristic emission profile. Following the initial burst of light upon mixing the reagents, the intensity decays over time as the reactants are consumed. The rate of this decay is quantified by the emission decay rate constant (k_obs).

Table 1: Factors Influencing the Emission Decay Rate Constant in Peroxyoxalate Systems

| Factor | Effect on Emission Decay Rate Constant (k_obs) | Rationale |

| Oxalate Ester Structure | The electronic and steric properties of the leaving group influence reactivity. More electron-withdrawing leaving groups generally increase the rate. | Facilitates the initial nucleophilic attack by hydrogen peroxide. |

| Hydrogen Peroxide Concentration | An increase in concentration generally leads to a larger k_obs. | Hydrogen peroxide is a key reactant in the rate-determining step. |

| Catalyst Concentration | A higher concentration of an appropriate catalyst typically increases k_obs. | The catalyst facilitates the formation of the reactive hydroperoxide anion. |

| Solvent | The polarity and protic nature of the solvent can affect reaction rates. | Solvation effects can stabilize or destabilize reactants and intermediates. |

| Temperature | An increase in temperature usually results in a larger k_obs. | Provides the necessary activation energy for the reaction to proceed faster. |

Catalysts play a significant role in modulating the kinetics of peroxyoxalate chemiluminescence. Basic catalysts, such as sodium salicylate (B1505791) or imidazole (B134444), are commonly employed to accelerate the reaction. The catalyst's primary function is to deprotonate hydrogen peroxide, thereby increasing the concentration of the more nucleophilic hydroperoxide anion.

The concentration of the catalyst has a direct and pronounced effect on the reaction kinetics:

Increased Reaction Rate: As the catalyst concentration increases, the rate of the chemiluminescent reaction, and consequently the emission decay rate constant, generally increases. This is because the formation of the initial peroxyoxalate intermediate is accelerated.

Optimal Concentration: However, the relationship is not always linear. There often exists an optimal catalyst concentration beyond which the light intensity may plateau or even decrease. This can be due to several factors, including the catalyst participating in side reactions, quenching the excited state of the fluorophore, or altering the reaction pathway.

Table 2: Illustrative Effect of Catalyst Concentration on Chemiluminescence Intensity

| Catalyst Concentration | Initial Chemiluminescence Intensity | Emission Duration |

| Low | Low | Long |

| Medium | High | Moderate |

| High | Very High (initially), may decrease with excess | Short |

This table provides a generalized, illustrative representation of the typical effects observed in peroxyoxalate systems. The precise quantitative effects would depend on the specific catalyst, solvent, and other reaction conditions.

Effects of Solvent Composition on Reaction Rates

The solvent environment plays a critical role in the peroxyoxalate chemiluminescence reaction. While many studies are conducted in anhydrous organic solvents to maximize light yield, applications in bioanalysis necessitate the use of aqueous media. nih.govresearchgate.net Research on related oxalate esters, such as bis(2,4,6-trichlorophenyl) oxalate (TCPO) and bis(4-methylphenyl) oxalate, in binary mixtures of 1,2-dimethoxyethane (B42094) and water has shown that the reaction kinetics are reproducible and that the presence of water influences the reaction rates. nih.govresearchgate.netresearchgate.netresearchgate.net

Catalysis in Peroxyoxalate Chemiluminescence

The peroxyoxalate reaction is well-known to be base-catalyzed. nih.gov The catalyst facilitates the reaction between the oxalate ester and hydrogen peroxide, leading to the formation of a high-energy intermediate, often proposed to be 1,2-dioxetanedione, which is responsible for exciting a fluorophore that ultimately emits light. nih.govmdpi.com

A variety of bases have been investigated for their catalytic activity in the peroxyoxalate system. Imidazole is a commonly used catalyst that functions as both a nucleophilic and a general base catalyst. nih.govnih.gov However, at high concentrations, imidazole can lead to a decrease in chemiluminescence quantum yields, likely due to the decomposition of the high-energy intermediate. nih.gov

Sodium salicylate has emerged as an effective specific base catalyst. nih.govresearchgate.netnih.govmdpi.comnih.gov Mechanistic studies on oxalate esters in the presence of sodium salicylate have confirmed the occurrence of specific base catalysis, where the salicylate anion facilitates the deprotonation of hydrogen peroxide to form the more nucleophilic hydroperoxide anion. nih.govresearchgate.netnih.gov This anion then attacks the carbonyl center of the oxalate ester. The reaction rate constants in these systems show a clear dependence on the salicylate concentration. nih.govnih.gov However, an excess of salicylate can also lead to a decrease in chemiluminescence efficiency, possibly through interaction with the key high-energy intermediate. nih.gov The catalytic efficiency is also influenced by the structure of the oxalate ester itself, with more reactive esters showing different kinetic profiles in the presence of the same catalyst. nih.gov

Micellar systems, formed by the aggregation of surfactant molecules in solution, can significantly influence the efficiency of peroxyoxalate chemiluminescence, particularly for reactions conducted in aqueous environments. researchgate.netdeakin.edu.au Micelles can provide a microenvironment that facilitates the reaction by concentrating the reactants and protecting the labile high-energy intermediates from decomposition pathways prevalent in the bulk aqueous phase. researchgate.net

Studies on various oxalate esters have shown that the presence of micelles can lead to an increase in the chemiluminescence quantum yield. researchgate.net The type of surfactant and its concentration are critical factors. For instance, certain non-ionic surfactants have been shown to enhance the light output of peroxyoxalate systems. deakin.edu.au The enhancement is attributed to the partitioning of the oxalate ester and the fluorophore within the micellar core, which creates a localized, less polar environment conducive to the chemiluminescent reaction and shields the intermediates from water. researchgate.net The efficiency of this enhancement is also dependent on the specific oxalate ester, with more hydrophobic esters likely experiencing a greater effect from the micellar environment. researchgate.net

Quantum Yield Determination and Efficiency Considerations

The efficiency of a chemiluminescent reaction is quantified by its quantum yield (Φ), which is the ratio of the number of emitted photons to the number of reacting molecules. In peroxyoxalate systems, this is often discussed in terms of the singlet quantum yield (Φs), which represents the efficiency of producing the excited singlet state of the fluorophore. nih.govresearchgate.netresearchgate.net

Several factors influence the singlet quantum yield in peroxyoxalate chemiluminescence. A primary factor is the structure of the oxalate ester itself. dtic.mildtic.mil The nature of the leaving group on the oxalate ester plays a crucial role; good leaving groups, typically phenols with electron-withdrawing substituents, generally lead to higher quantum yields. rsc.org The presence of electron-donating groups, such as the methyl group in this compound, can influence the reactivity of the ester and, consequently, the efficiency of the reaction. rsc.org

The chemiluminescence efficiency can vary dramatically across different oxalate esters. Comparisons between various esters under standardized conditions provide valuable insights into structure-activity relationships. For instance, studies comparing bis(2,4,6-trichlorophenyl) oxalate (TCPO), bis(4-methylphenyl) oxalate (BMePO), and bis[2-(methoxycarbonyl)phenyl] oxalate (DMO) in a partially aqueous medium revealed significant differences in their singlet quantum yields. nih.govresearchgate.netresearchgate.netnih.gov

In one such study, DMO exhibited the highest quantum yield, while BMePO, a close structural analog to this compound, showed yields that were several orders of magnitude smaller. researchgate.net Specifically, the singlet quantum yield for the reaction with BMePO was on the order of 10⁻⁷ E mol⁻¹, whereas for TCPO it was around 10⁻⁴ E mol⁻¹ and for DMO it reached up to 3 x 10⁻³ E mol⁻¹ under similar conditions. researchgate.net These differences are often attributed to the electronic and steric properties of the substituents on the phenyl rings of the oxalate esters, which affect the rate of the initial nucleophilic attack and the stability of the resulting intermediates. rsc.org Esters with better leaving groups, such as the trichlorophenoxy group in TCPO, are generally more reactive and often more efficient. rsc.org The lower efficiency of BMePO suggests that the electron-donating methyl group may decrease the reactivity of the ester towards the hydroperoxide anion. rsc.org

Below is a data table comparing the reported singlet quantum yields for different oxalate esters under specific conditions.

| Oxalate Ester | Catalyst | Solvent System | Singlet Quantum Yield (Φs) E mol⁻¹ |

| Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | Sodium Salicylate | 1,2-dimethoxyethane/water | ~ 10⁻⁴ |

| Bis(4-methylphenyl) oxalate (BMePO) | Sodium Salicylate | 1,2-dimethoxyethane/water | ~ 10⁻⁷ |

| Bis[2-(methoxycarbonyl)phenyl] oxalate (DMO) | Sodium Salicylate | 1,2-dimethoxyethane/water | up to 3 x 10⁻³ |

Table 1. Comparison of Singlet Quantum Yields for Different Oxalate Esters. researchgate.net

Applications in Advanced Functional Materials and Biochemical Systems

Utilization in Heat-Sensitive Recording Materials

The compound is widely cited as a key ingredient in the manufacturing of thermal paper, used in applications such as point-of-sale (POS) receipts, tickets, and labels. googleapis.comepo.org

Bis(4-methylbenzyl) oxalate (B1200264) functions primarily as a heat-sensitive sensitizer (B1316253) in thermographic printing. allgreenchems.comjustia.com In the thermal recording layer of paper, a sensitizer's role is to lower the melting point of the other components, facilitating a sharp and clear color-forming reaction at a precise temperature. epa.gov The application of heat from a thermal printer head melts the sensitizer, which in turn melts the dye and developer, allowing them to mix and produce an image. epa.gov Numerous patents identify Bis(4-methylbenzyl) oxalate as an effective sensitizer for this purpose, often listed alongside other compounds like dibenzyl oxalate and 2-benzyloxynaphthalene. google.co.uggoogle.co.bwgoogle.comgoogle.com

The heat-sensitive layer of thermal paper is a complex mixture. This compound is formulated with a colorless or pale-colored leuco dye (the color former) and a developer (an acidic compound). epa.govepo.org It is often used in combination with other heat-fusible materials to fine-tune the melting properties of the recording layer. epo.org

For instance, one patent describes a heat-fusible material that consists of 25% to 95% by weight of di(p-methylbenzyl) oxalate combined with at least one other fusible substance, such as 1,2-bis(phenoxy)ethane or stearic acid amide. epo.org This mixture is then combined with a basic dye like 3-di(n-butyl)amino-6-methyl-7-phenylaminofluoran and a color developer. epo.org The amount of sensitizer used can be significant, ranging from 100% to 500% by weight based on the amount of the dye. epo.org

Below is an example of a formulation for a heat-sensitive layer dispersion:

Table 1: Example Formulation of a Heat-Sensitive Layer Dispersion

| Component | Part by Weight | Function | Source |

|---|---|---|---|

| 4,4'-bis(p-toluenesulfonylaminocarbonylamino)diphenylmethane | 10 | Color Developer | googleapis.com |

| Di-p-methylbenzyl oxalate | 10 | Sensitizer | googleapis.com |

| 10% aqueous solution of polyvinyl alcohol | 10 | Binder | googleapis.com |

| Water | 70 | Solvent | googleapis.com |

The choice of sensitizer directly affects the performance and stability of the final thermal paper product. googleapis.com Formulations containing this compound are designed to create a recording material that is highly sensitive, exhibits excellent storage stability, and produces a stable colored image upon printing. epo.orgepo.org The goal is to achieve sharp color formation while maintaining the integrity of the unprinted background, particularly its resistance to light. epo.org The specific combination of this compound with certain dyes and developers has been the subject of patents, indicating that these precise formulations yield superior performance characteristics compared to other mixtures. epo.org

Applications in Biochemical Research

Beyond its industrial use in materials science, this compound serves as a reagent in the field of biochemical research, specifically in studies related to chemiluminescence.

This compound is used as a reactant in studies of the peroxyoxalate chemiluminescence (PO-CL) reaction. researchgate.net The PO-CL reaction is one of the most efficient non-enzymatic chemical light-emitting systems known. researchgate.net In this reaction, an oxalate ester reacts with an oxidizing agent (like hydrogen peroxide) in the presence of a catalyst and a fluorescent molecule (fluorophore), leading to the emission of light. nih.gov

Researchers have used this compound, referred to in studies as BMePO, as one of several oxalate esters to investigate the kinetics and mechanisms of the PO-CL reaction. researchgate.netnih.gov A key area of study involves adapting this reaction, which is typically performed in anhydrous organic solvents, to aqueous environments for biological applications. researchgate.netresearchgate.net In one such study, the PO-CL system was examined in a 1,2-dimethoxyethane (B42094)/water mixture using BMePO, with sodium salicylate (B1505791) as a catalyst and rhodamine 6G as the fluorophore. researchgate.netresearchgate.net Such research helps to reveal the fundamental chemical processes that lead to light emission. allgreenchems.com

The investigation of the peroxyoxalate reaction using reagents like this compound in aqueous media is crucial for its integration into bioanalytical assays. researchgate.net The efficient light emission from these reactions can be used to detect and quantify minute amounts of specific substances. The PO-CL system can be designed to produce light in response to the concentration of hydrogen peroxide, which is a byproduct of many enzymatic reactions in biological systems. This allows for the indirect measurement of various analytes.

Studies focusing on the kinetics and optimization of the PO-CL reaction with this compound help lay the groundwork for developing robust and sensitive analytical methods. researchgate.net The demonstrated efficiency of light emission when catalyzed by salicylates makes it a promising candidate for use in such advanced bioanalytical systems.

Intermediate in the Synthesis of Dyes and Specialized Chemicals

This compound serves as a crucial intermediate in the chemical industry, particularly in the creation of specialized organic molecules. Its reactivity and structural characteristics make it a valuable building block for various synthetic processes.

This compound is recognized as an important chemical intermediate in the production of certain industrial dyes and sensitizers. allgreenchems.com Its application extends to the field of photosensitive and thermosensitive materials, where it acts as a key component. allgreenchems.com For instance, in thermal recording materials, which rely on color-forming reactions upon heating, derivatives and related oxalate compounds are utilized. google.comgoogle.com The compound's structure is integral to forming the final dye molecule, contributing to its color and stability properties. It is considered a valuable component in the dye industry due to its role in synthesizing these specialized materials. allgreenchems.com

This compound is a versatile reagent in organic synthesis for the preparation of a variety of other esters and chemical derivatives. The core of its utility lies in its ability to undergo nucleophilic substitution reactions, where the oxalate group is replaced by other functional groups. It can react with nucleophiles such as alcohols or amines to form different esters and amides, respectively. allgreenchems.com This reactivity allows for the synthesis of diverse compounds, making it a useful building block for more complex molecules. allgreenchems.com The esterification process, where it acts as an esterifying agent to facilitate the formation of ester bonds, is a key mechanism of its action in these syntheses.

Potential for Optoelectronic Devices

The molecular structure of this compound, featuring aromatic rings, gives it properties suitable for applications in advanced functional materials, specifically in the realm of optoelectronics.

The same structural features that make this compound a candidate for OLEDs also lend it potential for use in the development of organic semiconductor materials. allgreenchems.com Organic compounds with extended π-electron systems are fundamental to the field of organic electronics. These systems can decrease the excitation energy of the π-electrons, a crucial factor for semiconductor behavior. The ability to create materials with tailored properties like improved mechanical strength, thermal stability, and optical characteristics makes compounds like dibenzyl oxalate derivatives valuable in materials science. allgreenchems.com Research in this area focuses on synthesizing molecules that can form highly crystalline thin films, a key factor for achieving high charge carrier mobility in devices like organic field-effect transistors (OFETs). acs.org

Interactive Data Table: Applications of this compound

| Application Area | Specific Use | Key Function | Supporting Evidence |

| Dyes & Chemicals | Precursor for Industrial Dyes | Acts as an intermediate and sensitizer in dye synthesis. allgreenchems.com | Utilized in the production of dyes and photosensitive materials. allgreenchems.com |

| Dyes & Chemicals | Synthesis of Esters/Derivatives | Serves as a reagent for creating new esters and amides via nucleophilic substitution. allgreenchems.com | Reacts with alcohols and amines to form various derivatives. allgreenchems.com |

| Optoelectronics | OLED Components | Can be used in the light-emitting layer to enhance performance. allgreenchems.com | May improve luminous efficiency and stability of the device. allgreenchems.com |

| Optoelectronics | Organic Semiconductors | Its conjugated structure is suitable for developing semiconductor materials. allgreenchems.com | The π-electron system is key to the electronic transport properties required for semiconductors. |

Theoretical and Computational Studies on Bis 4 Methylbenzyl Oxalate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For bis(4-methylbenzyl) oxalate (B1200264), DFT calculations are instrumental in elucidating its fundamental electronic properties. A common approach involves using the B3LYP functional with a 6-31G* basis set to optimize molecular geometries and identify key features of the electronic landscape.

Geometry Optimization and Conformational Analysis

Geometry optimization is a critical first step in computational analysis, seeking the lowest energy arrangement of atoms in a molecule. For bis(4-methylbenzyl) oxalate, this process identifies the most stable three-dimensional structure. Conformational analysis, which explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds, is also crucial. The flexibility of the benzyl (B1604629) and oxalate groups allows for various conformers. Understanding the preferred conformation is essential as it influences the molecule's physical and chemical properties. For instance, the relative orientation of the two 4-methylbenzyl groups can affect crystal packing and intermolecular interactions. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity and Optical Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is typically localized on the electron-rich aromatic rings of the 4-methylbenzyl groups, which act as electron donors. libretexts.orgrsc.org Conversely, the LUMO is often centered on the electron-deficient oxalate moiety, which acts as an electron acceptor. libretexts.orgrsc.org This separation of the frontier orbitals indicates the potential for intramolecular charge transfer upon electronic excitation, a property relevant to its optical characteristics. The electron-donating methyl groups on the benzyl rings can influence the HOMO energy level, thereby tuning the HOMO-LUMO gap. rsc.org

Table 1: Frontier Molecular Orbital Properties of this compound (Illustrative Data)

| Parameter | Value (eV) | Description |

| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.50 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.00 | Energy difference between HOMO and LUMO |

Note: The values presented are illustrative and would be determined from specific DFT calculations.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.deuba.ar It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.deuba.ar This analysis can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which is a key factor in molecular stability. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. researchgate.net For this compound, MD simulations can be used to study its conformational flexibility, the dynamics of the benzyl and oxalate groups, and its interactions with other molecules or a solvent environment. These simulations can also be employed to predict thermophysical properties and to understand how the molecule behaves at different temperatures.

Electrostatic Potential Mapping for Charge Distribution

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP is mapped onto the electron density surface, with different colors representing different potential values. uni-muenchen.de Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the oxalate group, indicating these are the primary sites for interaction with electrophiles. researchgate.net Conversely, positive potential would be expected around the hydrogen atoms of the benzyl rings. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other chemical species. scispace.com

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, can accurately predict various spectroscopic properties, which can then be compared with experimental data for structural validation.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. rsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be determined. Comparing these predicted shifts with experimental NMR spectra aids in the assignment of peaks to specific atoms within the molecule. arxiv.orgnih.gov

Vibrational Frequencies: DFT calculations can also compute the harmonic vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netnih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental values. nih.gov This analysis helps in assigning specific vibrational modes to the observed spectral bands, providing a detailed understanding of the molecule's vibrational characteristics. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Predicted Value | Assignment |

| ¹³C NMR | ~165 ppm | Carbonyl carbon (C=O) |

| ¹³C NMR | ~138 ppm | Aromatic carbon (C-CH₃) |

| ¹³C NMR | ~68 ppm | Methylene (B1212753) carbon (-CH₂-) |

| ¹H NMR | ~7.3 ppm | Aromatic protons |

| ¹H NMR | ~5.2 ppm | Methylene protons (-CH₂-) |

| IR Frequency | ~1750 cm⁻¹ | C=O stretching vibration |

| IR Frequency | ~1200 cm⁻¹ | C-O stretching vibration |

Note: These are illustrative values. Actual predicted values would depend on the specific computational method and basis set used.

Theoretical Investigations of Nonlinear Optical (NLO) Properties in Related Oxalates

Theoretical and computational studies are crucial for understanding and predicting the nonlinear optical (NLO) properties of materials, guiding the synthesis of new compounds with enhanced NLO responses. While specific theoretical investigations focused solely on this compound are not extensively documented in publicly available literature, the principles can be understood by examining studies on related oxalate derivatives and other organic molecules. nih.govnih.govresearchgate.net Density Functional Theory (DFT) is a primary computational tool used for these investigations, often employed to calculate molecular geometry, electronic structure, and NLO properties. nih.govtandfonline.comtandfonline.com

Organic materials, particularly those with π-conjugated systems, are of significant interest for NLO applications due to their high polarizability and fast response times. optica.orgacs.org The NLO response of a molecule is determined by its hyperpolarizabilities. Theoretical models help in elucidating structure-property relationships, enabling the design of molecules with optimized NLO characteristics for applications in optoelectronics and photonics. researchgate.netacs.org

First-Order Hyperpolarizability Calculations

First-order hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response of a molecule, which is responsible for effects like second-harmonic generation (SHG). nih.govresearchgate.net For a material to exhibit a macroscopic second-order NLO effect, it must have a non-centrosymmetric structure. researchgate.net Computational methods, particularly DFT using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are widely used to calculate the components of the first hyperpolarizability tensor. nih.govtandfonline.com

The total first hyperpolarizability (β_tot) is calculated from the individual tensor components and provides a measure of the molecule's NLO activity. nih.gov A high β value is desirable for NLO applications. Studies on related organic oxalate salts, such as anilinium hydrogen oxalate hemihydrate and 2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate (DMTHO), demonstrate how these calculations are performed. nih.govtandfonline.com For instance, the calculated β_tot for DMTHO was found to be 133.264 x 10⁻³¹ esu, which is significantly higher than that of the standard reference material, urea, indicating its potential as an NLO material. nih.gov The stability and charge transfer within the molecule, which are crucial for NLO activity, are often analyzed using Natural Bond Orbital (NBO) and Frontier Molecular Orbital (HOMO-LUMO) analyses. nih.govnih.gov

Table 1: Calculated First-Order Hyperpolarizability (β) and Related Parameters for Selected Organic Compounds

| Compound | Method | Dipole Moment (μ) (Debye) | Polarizability (α) (x 10⁻²⁴ esu) | First Hyperpolarizability (β_tot) (x 10⁻³¹ esu) | Ref. |

|---|---|---|---|---|---|

| 2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate (DMTHO) | DFT/B3LYP/6–31++G(d,p) | 8.4079 | 54.324 | 133.264 | nih.gov |

| Anilinium hydrogen oxalate hemihydrate | DFT/B3LYP/6-311++G(d,p) | N/A | N/A | N/A | tandfonline.com |

| L-Methioninium Oxalate | DFT | N/A | N/A | N/A | nih.gov |

Structure Activity Relationships and Comparative Studies with Analogues and Derivatives

Impact of Oxalate (B1200264) Ester Structure on Chemiluminescence Efficiency and Stability

The peroxyoxalate reaction, which involves the reaction of an oxalate ester with hydrogen peroxide in the presence of a fluorescent dye, is one of the most efficient non-enzymatic chemiluminescent systems known. ed.gov The structure of the oxalate ester is a critical determinant of the reaction's quantum yield (the efficiency of light production) and the stability of the system. dtic.milarkat-usa.org

Bis(4-methylbenzyl) oxalate is an oxalate ester characterized by two 4-methylbenzyl groups linked to an oxalate core. A close analogue, Bis(4-methylphenyl) oxalate (BMePO), differs by the absence of a methylene (B1212753) (-CH2-) spacer between the phenyl ring and the ester's oxygen atom. This seemingly minor structural variance distinguishes a benzylic ester from a phenyl ester.

Phenyl oxalates, such as BMePO, generally feature a phenol (B47542) derivative as the leaving group in the chemiluminescence reaction. The efficiency of this reaction is highly dependent on the acidity (pKa) of the leaving phenol. nih.gov In contrast, this compound has 4-methylbenzyl alcohol as its leaving group. While direct comparative efficiency data is sparse in the provided results, it is a general principle that phenols are better leaving groups than benzylic alcohols, suggesting that phenyl oxalates are typically more reactive and efficient in peroxyoxalate chemiluminescence. berkeley.edu Research comparing this compound to compounds like Bis(4-chlorobenzyl) oxalate indicates that the nature of the substituent on the benzyl (B1604629) ring significantly influences reactivity.

Interactive Table 1: Comparison of Oxalate Esters

| Compound Name | Structure Type | Key Structural Difference from this compound | Impact on Chemiluminescence |

| This compound | Benzylic Oxalate Ester | - (Reference Compound) | Serves as a baseline; leaving group is 4-methylbenzyl alcohol. |

| Bis(4-methylphenyl) oxalate (BMePO) | Phenyl Oxalate Ester | Lacks the methylene (-CH2-) spacer; direct phenyl-oxygen bond. | Exhibits reactivity typical of phenyl oxalates; leaving group is a phenol. |

| Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | Substituted Phenyl Oxalate | Phenyl rings are substituted with three electron-withdrawing chlorine atoms. ed.govchemedx.org | High quantum yield due to the excellent leaving group ability of 2,4,6-trichlorophenol. ed.gov |

| Bis(2,4-dinitrophenyl) oxalate (DNPO) | Substituted Phenyl Oxalate | Phenyl rings are substituted with two strongly electron-withdrawing nitro groups. ed.govresearchgate.net | Very high quantum yield, among the most efficient esters, due to the highly acidic dinitrophenol leaving group. researchgate.net |

The introduction of electron-withdrawing substituents onto the phenyl rings of aryl oxalate esters dramatically enhances chemiluminescence efficiency. researchgate.net Groups such as nitro (-NO2) and halogens (-Cl) make the corresponding phenol a better leaving group by stabilizing the resulting phenoxide ion. arkat-usa.orggoogle.com

This principle is exemplified by the high quantum yields of compounds like bis(2,4-dinitrophenyl) oxalate (DNPO) and bis(2,4,6-trichlorophenyl) oxalate (TCPO). ed.govresearchgate.net For instance, a quantum yield of 0.23 einsteins per mole was achieved with DNPO. researchgate.net The positive Hammett sigma value of these substituents correlates with superior chemiluminescence, whereas electron-donating groups like methyl or methoxy (B1213986) generally result in poor light emission. google.com The enhanced reactivity of halogenated derivatives like Bis(4-chlorobenzyl) oxalate compared to this compound further underscores the impact of electronegative substituents. However, highly reactive esters like bis(2-alkoxycarbonyl-4,6-dinitrophenyl) oxalates can be too unstable for practical applications. researchgate.net

A fundamental distinction in oxalate ester chemiluminescence exists between aliphatic and aromatic esters.

Aromatic Oxalate Esters : These are derived from phenols and are generally much more efficient for chemiluminescence. The higher acidity (lower pKa) of phenols makes them excellent leaving groups, facilitating the crucial reaction with hydrogen peroxide. nih.govberkeley.edu This high reactivity is the reason why esters like diphenyl oxalate and TCPO are standards in the field. nih.govkoreascience.kr

Aliphatic Oxalate Esters : These are derived from aliphatic alcohols. The corresponding alcohols are weaker acids than phenols, making them poorer leaving groups. nih.gov Consequently, most aliphatic oxalate esters are weakly chemiluminescent or non-chemiluminescent under typical conditions. dtic.milgoogle.com However, highly fluorinated aliphatic esters, such as bis(1,1,1,3,3,3-hexafluoro-2-propyl)oxalate (HFPO), have shown appreciable chemiluminescence, demonstrating that sufficient activation can be achieved. dtic.mil Efficient aliphatic esters are of interest because they may offer advantages like higher solubility in certain solvents, improved storage stability, and resistance to efficiency loss at high concentrations. dtic.mil

Structure-Function Correlation in Heat-Sensitive Sensitizers

Beyond chemiluminescence, this compound is utilized as a sensitizer (B1316253) in thermal recording materials, such as those used in thermal printers. google.comi.moscow In this application, the material's function is not based on light emission but on its thermal properties.

A heat-sensitive recording layer typically contains a leuco dye (a colorless dye precursor) and a developer. i.moscow The sensitizer, this compound, is a heat-fusible solid. When heated by a thermal print head, the sensitizer melts at a specific temperature. In its molten state, it acts as a solvent, dissolving the dye and the developer and facilitating their chemical reaction to produce a colored image. The key structure-function correlation lies in the compound's melting point and its ability to form a eutectic melt with the other components, allowing for sharp and intense image formation at the desired temperature. Its structure provides the appropriate melting characteristics and solvency for the dye system. epo.org

Rational Design of Modified this compound Structures for Specific Applications

The rational design of oxalate esters involves modifying their structure to tune their properties for specific needs. For this compound, this could involve:

For Chemiluminescence : To enhance light output, one could introduce electron-withdrawing groups onto the benzyl rings. This would increase the leaving group's stability, though it might also increase susceptibility to hydrolysis. Conversely, adding alkyl groups can increase stability against water hydrolysis at the expense of reactivity with hydrogen peroxide. koreascience.kr Encapsulating the oxalate within a hydrophobic environment, such as a micelle, is another strategy to protect it from hydrolysis while allowing it to react with hydrogen peroxide, thereby improving sensitivity for detection applications. berkeley.edukoreascience.kr

For Thermal Recording : For sensitizer applications, modifications would aim to adjust the melting point. Changing the substituent on the benzyl ring or altering the length of an alkyl substituent could fine-tune the melting temperature to match the requirements of different printer heads and paper substrates.

Studies on Related 4-Methylbenzylammonium Salts

Related to the synthesis of this compound (which uses 4-methylbenzyl alcohol) are studies on salts derived from 4-methylbenzylamine. These organic-inorganic hybrid compounds are of interest for their crystal structures and potential material properties. researchgate.netresearchgate.net

Researchers have synthesized and characterized several such salts, including:

4-Methylbenzylammonium chloride hemihydrate (C8H12N⁺·Cl⁻·0.5H2O) : This salt crystallizes in a monoclinic system. Its structure is stabilized by a three-dimensional network of hydrogen bonds involving the ammonium (B1175870) group, chloride ions, and water molecules, as well as C—H⋯π interactions. researchgate.net

Bis(4-methylbenzylammonium) tetrachloridocadmate(II) ([4-CH3C6H4CH2NH3]2[CdCl4]) : This compound features layers of corner-sharing CdCl6 octahedra, with the 4-methylbenzylammonium cations situated between the layers and connecting them through N–H⋯Cl hydrogen bonds. researchgate.net

Bis(4-methylbenzylammonium) tetrabromidocadmate(II) ({(C8H12N)2[CdBr4]}n) : In this structure, CdBr6 octahedra share edges to form polymeric layers. The organic cations are linked to these inorganic layers via N—H⋯Br and C—H⋯Br hydrogen bonds. iucr.org

These studies provide fundamental insights into the synthesis, crystal engineering, and non-covalent interactions of materials containing the 4-methylbenzyl moiety. researchgate.netresearchgate.netiucr.org

Interactive Table 2: Summary of Studied 4-Methylbenzylammonium Salts

| Compound Name | Chemical Formula | Crystal System | Key Structural Features | Reference(s) |

| 4-Methylbenzylammonium chloride hemihydrate | C8H12N⁺·Cl⁻·0.5H2O | Monoclinic | 3D network stabilized by O-H···Cl, N-H···O, and N-H···Cl hydrogen bonds. | researchgate.net |

| Bis(4-methylbenzylammonium) tetrachloridocadmate(II) | [C8H12N]2[CdCl4] | Orthorhombic | Layers of corner-sharing CdCl6 octahedra linked by cations via N-H···Cl bonds. | researchgate.net |

| Bis(4-methylbenzylammonium) tetrabromidocadmate(II) | {(C8H12N)2[CdBr4]}n | Not specified | Polymeric layers of edge-sharing CdBr6 octahedra linked by cations via N-H···Br bonds. | iucr.org |

Cation-Anion Interactions and Their Role in Crystal Structures

The crystal architecture of oxalate-containing compounds is significantly influenced by the interplay of cation-anion interactions, primarily through hydrogen bonding. While this compound is a neutral ester, examining its close analogues, particularly salts containing the 4-methylbenzyl moiety, provides critical insight into the non-covalent forces that govern crystal packing. A prime example is 4-methylbenzylammonium oxalate hydrate (B1144303) (4MLBAOX), an organic single crystal whose structure is stabilized by a network of hydrogen bonds. springerprofessional.deresearchgate.net

In the monoclinic crystal structure of 4MLBAOX, the 4-methylbenzylammonium cation, the oxalate anion, and the water molecule are intricately linked by N–H…O, C–H…O, and O–H…O hydrogen bonds. springerprofessional.deresearchgate.net These interactions are fundamental in defining the three-dimensional supramolecular assembly. The ammonium group of the cation acts as a hydrogen bond donor to the oxygen atoms of the oxalate anion, a classic charge-assisted hydrogen bond that is a strong determinant of the crystal packing. springerprofessional.deresearchgate.net Similarly, in N-Benzylethanolammonium oxalate, cations are hydrogen-bonded to the oxalate anions through multiple contacts (N-H···O and O-H···O), preventing the formation of the anionic chains that are observed in related structures like N-Benzylethanolammonium hydrogen succinate. mdpi.com

The importance of hydrogen bonding is a recurring theme in oxalate-based crystals. In structures like DL-Alaninium semi-oxalate monohydrate, molecules are connected by O--H···O and N--H···O hydrogen bonds, which form linear chains of semi-oxalate anions. researchgate.net Hirshfeld surface analysis of N-Benzylethanolammonium salts reveals that O⋅⋅⋅H/H⋅⋅⋅O and H···H interactions are the most significant, contributing over 39% to the total Hirshfeld surface, underscoring the dominant role of these weak interactions in the crystal's stability. mdpi.com The enhancement of molecular polarization through such hydrogen bonding networks can also significantly influence the material's properties. researchgate.net

| Interaction Type | Description | Role in Crystal Structure | Example Compound |

|---|---|---|---|

| N–H…O | Hydrogen bond between the ammonium group of the cation and an oxygen atom of the oxalate anion. | Primary linkage between cation and anion, often charge-assisted. | 4-methylbenzylammonium oxalate hydrate springerprofessional.deresearchgate.net |

| O–H…O | Hydrogen bond involving water molecules or hydroxyl groups on the cation and the oxalate anion. | Connects cations, anions, and solvent molecules, contributing to the overall 3D network. | 4-methylbenzylammonium oxalate hydrate springerprofessional.deresearchgate.net, N-Benzylethanolammonium oxalate mdpi.com |

| C–H…O | Weaker hydrogen bond between a carbon atom (e.g., from the benzyl group) and an oxygen atom of the oxalate. | Provides additional stabilization to the crystal lattice. | 4-methylbenzylammonium oxalate hydrate researchgate.net |

| –COOH···OOC– | Strong hydrogen bonds between protonated and deprotonated carboxyl groups in hydrogen oxalate salts. | Leads to the formation of extended anionic chains. | N-Benzylethanolammonium hydrogen oxalate mdpi.com |

Spectroscopic and Optical Properties of Related Semi-Organic Crystals

The spectroscopic and optical characteristics of semi-organic crystals are intrinsically linked to their molecular structure and crystal packing. Analogues of this compound, such as the semi-organic salt 4-methylbenzylammonium oxalate hydrate (4MLBAOX), have been studied for their potential in optical applications, including laser technology. springerprofessional.de

Vibrational spectroscopy provides key information about the functional groups present. For this compound, a characteristic infrared (IR) absorption band for the C=O stretch is observed at 1740 cm⁻¹. In the related 4MLBAOX crystal, Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy have been used to identify the various stretching and bending vibrations of the functional groups, confirming the interactions between the constituent ions. springerprofessional.deresearchgate.net

The optical properties of these materials are of significant interest. The UV-Vis-NIR spectral analysis of 4MLBAOX shows excellent optical transparency in the range of 262 nm to 1100 nm, a crucial property for nonlinear optical (NLO) applications. springerprofessional.deresearchgate.net This wide transparency window indicates its suitability for use with various laser sources. The optical band gap for 4MLBAOX has been determined from its lower cutoff wavelength. bohrium.com In comparison, other benzyl derivatives have also been investigated for their optical properties. For example, N-benzyl-3-nitroaniline (NB3N) single crystals have a band gap energy of 4.9 eV and show high transparency. bohrium.com Difluorobenzyl derivatives also show potential for photoelectric applications based on their nonlinear optical properties and energy gaps, which range from 4.68 eV to 5.71 eV. bohrium.com

Many organic and semi-organic crystals derived from benzyl and oxalate moieties exhibit significant third-order nonlinear optical (NLO) properties. researchgate.netemerald.com For 4MLBAOX, Z-scan studies have been employed to determine its third-order NLO susceptibility (χ³). researchgate.net The significant NLO response is attributed to the molecular polarization enhanced by the extensive hydrogen bond network within the crystal. researchgate.net The third-order NLO susceptibility (χ³) value for 4-methylbenzylammonium hydrogen maleate (B1232345) (4MBAHM), another related crystal, was found to be 2.8975 × 10⁻⁵ esu. researchgate.net Such materials are considered promising for applications in optical limiting and all-optical switching. researchgate.net

| Compound | Spectroscopic/Optical Property | Value/Range | Significance |

|---|---|---|---|

| This compound | IR Absorption (C=O stretch) | 1740 cm⁻¹ | Confirms the presence of the ester carbonyl group. |

| 4-methylbenzylammonium oxalate hydrate (4MLBAOX) | Optical Transparency Window | 262-1100 nm springerprofessional.deresearchgate.net | Indicates suitability for NLO applications with various lasers. |

| 4-methylbenzylammonium oxalate hydrate (4MLBAOX) | Third-Order NLO Susceptibility (χ³) | Measured via Z-scan researchgate.net | Potential for use in advanced optical devices. |

| N-benzyl-3-nitroaniline (NB3N) | Optical Band Gap | 4.9 eV bohrium.com | High band gap corresponds to transparency in the visible region. |

| Difluorobenzyl derivative (FBN) | Optical Band Gap | 4.68 eV bohrium.com | Relates to molecular stability and reactivity. |

| 4-methylbenzylammonium hydrogen maleate (4MBAHM) | Third-Order NLO Susceptibility (χ³) | 2.8975 × 10⁻⁵ esu researchgate.net | Demonstrates strong NLO response in a related semi-organic crystal. |

Future Directions and Emerging Research Avenues for Bis 4 Methylbenzyl Oxalate

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The traditional synthesis of bis(4-methylbenzyl) oxalate (B1200264) typically involves the Fischer esterification of oxalic acid with 4-methylbenzyl alcohol, often requiring dehydrating agents like sulfuric acid and reflux conditions. While effective, this method presents challenges related to sustainability, such as the use of harsh acids and potentially high energy consumption. Future research is geared towards developing greener, more efficient synthetic strategies.

One promising alternative is the use of phase-transfer catalysis. A reported method involves the reaction of potassium oxalate with 4-methylbenzyl chloride in dimethylformamide (DMF), catalyzed by tetrabutylammonium (B224687) bromide (TBAB). This approach can offer benefits in terms of reaction conditions and scalability. Further research could focus on replacing DMF with more environmentally benign solvents and exploring recyclable catalysts.

Another avenue is the exploration of solvent-free or mechanochemical synthesis methods. acs.org These techniques, which have been successfully applied to other organic compounds, minimize solvent waste and can lead to higher reaction rates and yields, aligning with the principles of green chemistry. researchgate.net Electrochemical synthesis also presents a novel, efficient, and green alternative for creating related compounds, which could be adapted for bis(4-methylbenzyl) oxalate. beilstein-journals.org

| Synthetic Route | Key Reagents/Conditions | Potential Advantages | Areas for Improvement |

| Fischer Esterification | Oxalic acid, 4-methylbenzyl alcohol, Sulfuric acid, Reflux | Well-established, straightforward | Use of strong acids, high energy input, solvent waste |

| Phase-Transfer Catalysis | Potassium oxalate, 4-methylbenzyl chloride, TBAB, DMF | Milder conditions, potential for higher efficiency | Use of high-boiling point solvents (DMF), catalyst recycling |

| Mechanochemical Synthesis | Solid-state reactants, ball milling | Solvent-free, reduced waste, high efficiency | Scalability, heat management |

| Electrochemical Synthesis | Electrochemical cell, appropriate electrodes and electrolyte | Green (uses electrons as reagents), high selectivity | Substrate scope, optimization of reaction parameters |

Exploration of Advanced Catalytic Systems for Chemiluminescent Reactions

The peroxyoxalate chemiluminescence (PO-CL) reaction, where this compound is a key reagent, is highly dependent on the catalyst used. nih.gov Imidazole (B134444) and its derivatives are the most common catalysts, acting as both nucleophilic and base catalysts. nih.govdiva-portal.org However, at high concentrations, imidazole can also lead to the decomposition of the high-energy intermediate (believed to be a 1,2-dioxetanedione), which reduces the light output. researchgate.net

Future research is focused on discovering and developing advanced catalytic systems that can enhance the efficiency and quantum yield of the chemiluminescent reaction. Sodium salicylate (B1505791) has been investigated as a non-nucleophilic base catalyst that may offer an alternative to imidazole, though detailed mechanistic studies are still needed. nih.govresearchgate.net The search for new catalysts is critical for both mechanistic understanding and analytical applications. researchgate.net

The exploration of heterocyclic compounds as potential catalysts is an active area. Studies on compounds like 1,2,4-triazole (B32235) and substituted imidazoles have been conducted, although none have yet surpassed the efficiency of imidazole itself. diva-portal.org Research into nanoparticle-based catalysts or enzyme-mimicking systems could also provide novel pathways to control the reaction kinetics and improve light emission, potentially leading to more sensitive analytical assays.

Integration into Hybrid Functional Materials for Optoelectronic and Sensing Applications

The bright light emission from the chemiluminescent reaction of this compound makes it an attractive component for integration into hybrid functional materials. These materials could find applications in optoelectronics, such as organic light-emitting diodes (OLEDs), and advanced sensing platforms. rsc.orgresearchgate.net

One emerging direction is the incorporation of the peroxyoxalate system into matrices like polymers or mesoporous silica (B1680970) nanoparticles (MSNs). rsc.orgfrontiersin.org Such hybrid materials could act as "on-demand" light sources, where the chemical reaction is triggered by a specific analyte or environmental change. For instance, a sensor could be designed where the presence of hydrogen peroxide initiates the chemiluminescent reaction, with the light output being a quantitative measure of the analyte.

Furthermore, energy transfer processes can be exploited by combining the chemiluminescent system with other functional components like quantum dots (QDs) or fluorescent dyes. rsc.org In such a system, the energy from the excited intermediate of the oxalate reaction is transferred via Chemiluminescence Resonance Energy Transfer (CRET) to the quantum dot or dye, which then emits light at a specific wavelength. nih.gov This allows for tunable light emission and could be used to develop multiplexed bioassays or advanced imaging agents. The development of such materials is a key area in the field of bioelectronics and diagnostics. sigmaaldrich.com

| Material Type | Potential Application | Role of this compound |

| Polymer-Matrix Composites | Self-reporting sensors, light-emitting films | Chemiluminescent reagent |

| Mesoporous Silica Nanoparticles (MSNs) | Targeted drug delivery, bioimaging | Encapsulated light-generating agent |

| Quantum Dot (QD) Hybrids | Multiplexed bioassays, tunable light sources | Energy donor in a CRET system |

| Functionalized Thin Films | Optoelectronic devices, chemical sensors | Active layer for light emission or sensing |

In-depth Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

While the general mechanism of peroxyoxalate chemiluminescence is understood to involve a high-energy 1,2-dioxetanedione intermediate and a Chemically Initiated Electron Exchange Luminescence (CIEEL) process, many details remain to be elucidated. nih.govresearchgate.net Future research will heavily rely on advanced spectroscopic and computational methods to gain a more profound mechanistic understanding.

Time-resolved spectroscopy can be employed to detect and characterize the transient intermediates formed during the reaction. researchgate.net Techniques like transient absorption spectroscopy could provide insights into the kinetics of the formation and decay of the key high-energy species. researchgate.net Spectroelectrochemical experiments can also help in understanding the electron transfer steps crucial to the CIEEL mechanism. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling the reaction pathway. researchgate.net DFT calculations can be used to determine the structures and energies of reactants, transition states, and intermediates, providing a theoretical framework to complement experimental results. researchgate.net These computational studies can help elucidate the precise role of the catalyst, the effect of substituents on the oxalate ester, and the factors governing the efficiency of the chemiexcitation step. researchgate.netutah.edu

Design of New Derivatives with Tailored Luminescent or Sensitizing Properties

The chemical structure of the oxalate ester significantly influences its reactivity, stability, and chemiluminescence efficiency. dtic.mil Altering the substituents on the benzyl (B1604629) groups of this compound offers a clear strategy for tailoring its properties. For example, introducing electron-withdrawing groups (like chlorine) can enhance reactivity towards nucleophiles, while electron-donating groups (like methoxy) can modulate solubility and electronic properties.

Future research will focus on the rational design and synthesis of new oxalate derivatives to achieve specific outcomes. beilstein-journals.orgacs.org This could involve:

Enhancing Quantum Yield: Synthesizing derivatives that lead to a more efficient generation of the excited state and subsequent light emission.